1-Aminopiperidin-2-one hydrochloride

Catalog No.
S842351
CAS No.
31967-08-5
M.F
C5H11ClN2O
M. Wt
150.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminopiperidin-2-one hydrochloride

CAS Number

31967-08-5

Product Name

1-Aminopiperidin-2-one hydrochloride

IUPAC Name

1-aminopiperidin-2-one;hydrochloride

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

InChI

InChI=1S/C5H10N2O.ClH/c6-7-4-2-1-3-5(7)8;/h1-4,6H2;1H

InChI Key

FTOLAFFWSGITBE-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C1)N.Cl

Canonical SMILES

C1CCN(C(=O)C1)N.Cl

1-Aminopiperidin-2-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O\text{C}_5\text{H}_{11}\text{ClN}_2\text{O} and a molecular weight of approximately 150.61 g/mol. It is characterized by its piperidine ring structure, which is a six-membered saturated ring containing one nitrogen atom. The compound exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various applications in research and pharmaceuticals. Its CAS number is 31967-08-5, and it can be represented by the SMILES notation: Cl.NC1CCCN1=O .

Typical of amines and carbonyl compounds. Notable reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions make it a versatile intermediate in organic synthesis.

1-Aminopiperidin-2-one hydrochloride can be synthesized through various methods, including:

  • Cyclization Reactions: Starting from amino acids or other piperidine derivatives, cyclization can yield the desired product.
  • Reduction of Precursors: Reductive amination of suitable carbonyl compounds followed by cyclization can also produce 1-Aminopiperidin-2-one.

A common synthetic route involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under acidic conditions to facilitate cyclization and formation of the amino group.

This compound finds applications in several fields:

  • Pharmaceutical Research: As an intermediate in the synthesis of bioactive compounds.
  • Chemical Biology: Used in studies involving enzyme inhibitors or receptor ligands.
  • Material Science: Potential use in developing polymers or other materials due to its unique structural features.

Interaction studies of 1-Aminopiperidin-2-one hydrochloride focus on its binding affinity to various biological targets, including receptors and enzymes. Preliminary studies suggest it may interact with neurotransmitter systems, although detailed pharmacological profiles are necessary for comprehensive understanding.

Similar Compounds

1-Aminopiperidin-2-one hydrochloride shares structural similarities with several other compounds, which include:

Compound NameCAS NumberMolecular FormulaUnique Features
3-Aminopiperidin-2-one42538-31-8C5H10N2ODifferent stereochemistry affects activity
5-Aminopiperidin-2-one34294-79-6C5H10N2OVariation in position of amino group
4-Aminopiperidin-2-one31967-09-6C5H10N2OAnother positional isomer

These compounds exhibit varying pharmacological properties due to differences in their molecular structure and functional groups, highlighting the uniqueness of 1-Aminopiperidin-2-one hydrochloride within this class.

Dates

Modify: 2023-08-16

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